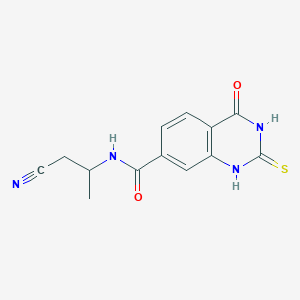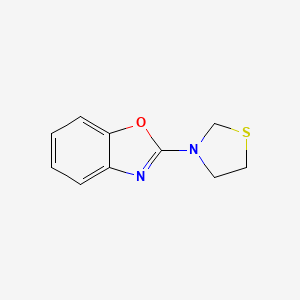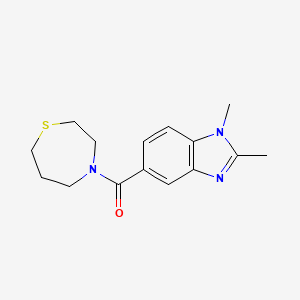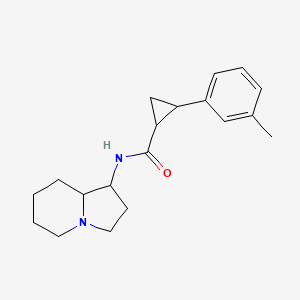![molecular formula C17H29N3O3 B7573139 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7573139.png)
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide, also known as CPP-ACP, is a bioactive peptide that has gained attention in scientific research due to its potential applications in dental health and bone regeneration. CPP-ACP is a compound that is derived from milk protein and has been found to have several beneficial effects on the human body.
Mécanisme D'action
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide works by binding to the surface of teeth and bones, where it releases calcium and phosphate ions. These ions help to remineralize teeth and promote bone growth. 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide also has antibacterial properties, which can help to prevent tooth decay and other dental problems.
Biochemical and Physiological Effects:
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide has several biochemical and physiological effects on the human body. It has been found to promote the remineralization of teeth, which can help to prevent tooth decay and other dental problems. 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide also helps to promote bone growth and regeneration, making it a potential treatment for bone-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a bioactive peptide that is derived from milk protein, making it a natural and safe compound to work with. 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide is also highly stable, which makes it easy to store and transport. However, the synthesis method for 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide is complex and requires skilled professionals to carry out the process. This can make it difficult to produce large quantities of the compound for lab experiments.
Orientations Futures
There are several future directions for research on 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide. One area of research is the potential use of 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide as a treatment for bone-related diseases, such as osteoporosis. Another area of research is the development of new synthesis methods that can produce 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide more efficiently and at a lower cost. Additionally, there is potential for 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide to be used in other applications, such as wound healing and tissue regeneration.
Méthodes De Synthèse
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide is synthesized through a series of chemical reactions that involve the modification of milk protein. The process involves the use of enzymes and other chemicals to modify the protein structure and create the desired compound. The synthesis method is complex and requires skilled professionals to carry out the process.
Applications De Recherche Scientifique
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide has been extensively studied in scientific research for its potential applications in dental health and bone regeneration. It has been found to have several beneficial effects on the human body, including the ability to remineralize teeth and prevent tooth decay. 1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide has also been found to promote bone regeneration and is being studied as a potential treatment for bone-related diseases.
Propriétés
IUPAC Name |
1-[1-[2-(cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-12(23-11-13-4-5-13)17(22)19-9-6-14(7-10-19)20-8-2-3-15(20)16(18)21/h12-15H,2-11H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFTRFPJOTKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCCC2C(=O)N)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)


![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)
![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)



![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)